2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexane ring with a carboxylic acid group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid. This can be achieved through the hydrogenation of benzoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the initial preparation of cyclohexanecarboxylic acid, followed by specialized equipment for the introduction of the thienyl group and the formation of amide bonds. The process requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Cyclohexanecarboxylic acid: A simpler analog without the thienyl and amide groups.
Benzoic acid: A structurally related compound with a benzene ring instead of a cyclohexane ring.
Thienylcarboxylic acid: A compound with a thienyl group attached to a carboxylic acid.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- is unique due to its combination of a cyclohexane ring, a thienyl group, and multiple amide bonds. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H22N2O4S/c1-11-15(12-7-3-2-4-8-12)16(17(21)23)19(27-11)22-18(24)13-9-5-6-10-14(13)20(25)26/h2-4,7-8,13-14H,5-6,9-10H2,1H3,(H2,21,23)(H,22,24)(H,25,26) |
InChI Key |
XHEKOUWCXUFASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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